(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate
Overview
Description
(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate is an organic compound with the molecular formula C12H12Br2O2. It is a halogenated ester, characterized by the presence of bromine atoms and an acrylate moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate typically involves the bromination of ethyl 3-phenylacrylate. The process begins with the preparation of ethyl 3-phenylacrylate, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination step is carefully monitored to prevent over-bromination and to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-bromo-4-methylphenyl)acrylate.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Formation of ethyl 3-(2-bromo-4-methylphenyl)acrylate.
Oxidation Reactions: Formation of ethyl 3-(2-bromo-4-(carboxymethyl)phenyl)acrylate.
Scientific Research Applications
(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate involves its interaction with various molecular targets. The bromine atoms and the acrylate moiety play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities. The acrylate moiety can participate in polymerization reactions, contributing to the formation of polymeric materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-bromo-4-methylphenyl)acrylate: Lacks the second bromine atom on the phenyl ring.
Ethyl 3-(2-chloro-4-(bromomethyl)phenyl)acrylate: Contains a chlorine atom instead of a bromine atom at the 2-position.
Ethyl 3-(2-bromo-4-(chloromethyl)phenyl)acrylate: Contains a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness
(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate is unique due to the presence of two bromine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The dual bromination allows for selective functionalization and the formation of a wide range of derivatives, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
ethyl (E)-3-[2-bromo-4-(bromomethyl)phenyl]prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O2/c1-2-16-12(15)6-5-10-4-3-9(8-13)7-11(10)14/h3-7H,2,8H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSNICQPTJNJIV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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